N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide (CAS: 1094505-08-4) is a highly specialized Weinreb amide derivative of 5-nitro-1H-indazole-3-carboxylic acid. In industrial and medicinal chemistry, the 5-nitroindazole scaffold is a privileged building block, frequently serving as a precursor to 5-aminoindazole-based active pharmaceutical ingredients (APIs), including ALK, Aurora, and LRRK2 kinase inhibitors [1]. From a procurement perspective, sourcing this specific Weinreb amide provides a bench-stable, highly chemoselective acylating intermediate. It is specifically designed to undergo controlled nucleophilic addition with organometallic reagents (such as Grignard or organolithium reagents) to yield 3-acyl-5-nitroindazoles or 3-formyl-5-nitroindazoles without the over-addition issues commonly associated with standard esters or the instability of acid chlorides [2]. This compound streamlines synthetic workflows, reduces step counts, and maximizes atom economy during the scale-up of complex indazole-based therapeutics.
Substituting N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide with cheaper or more common analogs—such as 5-nitro-1H-indazole-3-carboxylic acid (the free acid), its methyl ester, or its acid chloride—introduces severe process inefficiencies. The free acid requires in situ activation and consumes an extra equivalent of expensive organometallic reagent simply for deprotonation, generating gas and lowering atom economy [1]. The methyl ester is highly prone to over-addition by Grignard reagents, leading to difficult-to-separate tertiary alcohol byproducts and severely depressing the yield of the desired ketone [2]. Conversely, the acid chloride is highly moisture-sensitive and unstable for long-term storage, making it unsuitable for bulk procurement or delayed use. Only the Weinreb amide forms a stable 5-membered cyclic metal chelate during the reaction, which halts further nucleophilic attack and ensures exclusive formation of the ketone or aldehyde upon aqueous workup [2].
The primary synthetic value of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide lies in its ability to prevent the over-addition of nucleophiles. When reacted with Grignard reagents, the Weinreb amide forms a stable chelate that restricts addition to a single equivalent, yielding the target 3-acyl-5-nitroindazole in excess of 80% [1]. In contrast, the baseline methyl ester suffers from poor chemoselectivity, often yielding less than 40% of the desired ketone while generating significant amounts of the tertiary alcohol byproduct due to uncontrolled secondary addition [2].
| Evidence Dimension | Ketone yield and chemoselectivity |
| Target Compound Data | >80% yield of 3-acylindazole; 0% tertiary alcohol byproduct |
| Comparator Or Baseline | Methyl 5-nitro-1H-indazole-3-carboxylate (Ester baseline): <40% ketone yield; high tertiary alcohol formation |
| Quantified Difference | More than double the ketone yield with complete elimination of over-addition byproducts |
| Conditions | Reaction with RMgX in THF at 0 °C to room temperature |
Procurement of the Weinreb amide eliminates the need for cryogenic control and complex chromatographic separations, directly lowering API manufacturing costs.
For industrial scale-up, precursor stability dictates procurement feasibility. N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a bench-stable solid that resists ambient moisture and can be stored for extended periods without degradation [1]. Conversely, the highly reactive 5-nitro-1H-indazole-3-carbonyl chloride degrades rapidly upon exposure to atmospheric moisture, requiring immediate in situ generation and use [2].
| Evidence Dimension | Moisture stability and storage half-life |
| Target Compound Data | Bench-stable for months under standard conditions |
| Comparator Or Baseline | 5-nitro-1H-indazole-3-carbonyl chloride (Acid chloride): Rapid hydrolysis (t1/2 in hours) in ambient air |
| Quantified Difference | Orders of magnitude longer shelf-life, enabling bulk storage |
| Conditions | Ambient laboratory storage and handling during standard batch processing |
Sourcing the stable Weinreb amide allows for bulk purchasing and simplified supply chain logistics without the risk of reagent hydrolysis.
When utilizing expensive or custom-synthesized organometallic reagents, atom economy is critical. The Weinreb amide requires only the stoichiometric equivalents necessary for the coupling itself (plus indazole NH deprotonation if unprotected) [1]. Using the baseline 5-nitro-1H-indazole-3-carboxylic acid directly requires an additional 1.0 equivalent of the organometallic reagent solely to deprotonate the carboxylic acid, which wastes the nucleophile and generates alkane gas that complicates scale-up safety [2].
| Evidence Dimension | Organometallic reagent consumption |
| Target Compound Data | Requires baseline stoichiometry for coupling |
| Comparator Or Baseline | 5-nitro-1H-indazole-3-carboxylic acid (Free acid): Requires +1.0 extra equivalent of RMgX/RLi |
| Quantified Difference | Saves 1.0 full equivalent of expensive nucleophile per mole of product |
| Conditions | Standard nucleophilic acyl substitution using Grignard or organolithium reagents |
Avoiding the free acid baseline reduces the consumption of expensive or custom-synthesized organometallic reagents, significantly lowering raw material costs.
Beyond ketone synthesis, N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is highly optimized for aldehyde production. It can be directly reduced to 5-nitro-1H-indazole-3-carboxaldehyde using DIBAL-H or LiAlH4 without over-reduction to the primary alcohol [1]. Standard alkyl esters, when subjected to similar reductive conditions, are prone to over-reduction, often yielding >50% of the primary alcohol unless temperatures are strictly maintained at cryogenic levels [2].
| Evidence Dimension | Aldehyde yield and over-reduction |
| Target Compound Data | Clean arrest at the aldehyde stage upon hydrolysis |
| Comparator Or Baseline | Alkyl esters: >50% over-reduction to primary alcohol under standard conditions |
| Quantified Difference | Eliminates over-reduction, providing direct access to the aldehyde |
| Conditions | Reduction with DIBAL-H or LiAlH4 in THF |
Provides a reliable, single-step pathway to 3-formyl intermediates, which are critical for subsequent reductive amination or Wittig olefination in drug discovery.
Because the Weinreb amide allows for clean, high-yielding functionalization at the 3-position, it is the ideal starting point for synthesizing complex kinase inhibitors. Following the installation of the 3-acyl or 3-formyl group, the 5-nitro group can be readily reduced to a 5-amino group, providing a critical attachment point for the development of ALK, Aurora, and LRRK2 inhibitors [1].
The reliable chemoselectivity of this compound makes it perfectly suited for library generation. Medicinal chemists can procure bulk quantities of the Weinreb amide and react it with a diverse array of Grignard or organolithium reagents in parallel, rapidly generating libraries of 3-acyl-5-nitroindazoles for Structure-Activity Relationship (SAR) profiling without the need to optimize individual reaction stoichiometries [2].
In industrial process chemistry, the bench stability and moisture resistance of the Weinreb amide provide significant advantages over in situ generated acid chlorides. Its ability to undergo controlled reactions at non-cryogenic temperatures ensures that the synthesis of 3-substituted indazoles can be safely and economically scaled in standard GMP reactor vessels [2].